Isobutyl 4-[(5-formyl-2-methoxybenzyl)oxy]benzoate
Overview
Description
Isobutyl 4-[(5-formyl-2-methoxybenzyl)oxy]benzoate is an organic compound that features a complex aromatic structure It is characterized by the presence of a formyl group, a methoxy group, and an isobutyl ester
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that this compound might interact with transition metals like palladium.
Mode of Action
In sm cross-coupling reactions, the process involves two key steps :
Biochemical Pathways
It’s likely that this compound could be involved in carbon–carbon bond forming reactions, given its potential use in sm cross-coupling reactions .
Result of Action
Given its potential use in sm cross-coupling reactions , it’s likely that this compound could facilitate the formation of new carbon–carbon bonds.
Action Environment
It’s worth noting that sm cross-coupling reactions are known for their mild and functional group tolerant reaction conditions , suggesting that this compound might also exhibit similar characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isobutyl 4-[(5-formyl-2-methoxybenzyl)oxy]benzoate can be approached through multiple routes. One common method involves the formylation of salicylic acid followed by methylation to obtain the target compound . Another approach is to first methylate salicylic acid and then perform formylation . These reactions typically require specific catalysts and controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Isobutyl 4-[(5-formyl-2-methoxybenzyl)oxy]benzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction results in an alcohol.
Scientific Research Applications
Isobutyl 4-[(5-formyl-2-methoxybenzyl)oxy]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(5-formyl-2-methoxybenzyl)oxy]benzoate
- Ethyl 4-[(5-formyl-2-methoxybenzyl)oxy]benzoate
- Propyl 4-[(5-formyl-2-methoxybenzyl)oxy]benzoate
Uniqueness
Isobutyl 4-[(5-formyl-2-methoxybenzyl)oxy]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the isobutyl ester differentiates it from similar compounds, potentially affecting its reactivity and interactions in various environments.
Properties
IUPAC Name |
2-methylpropyl 4-[(5-formyl-2-methoxyphenyl)methoxy]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O5/c1-14(2)12-25-20(22)16-5-7-18(8-6-16)24-13-17-10-15(11-21)4-9-19(17)23-3/h4-11,14H,12-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQHGNAVKZXJQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=CC=C(C=C1)OCC2=C(C=CC(=C2)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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